molecular formula C22H24N2O8 B13707626 Doxycycline-d6

Doxycycline-d6

Cat. No.: B13707626
M. Wt: 450.5 g/mol
InChI Key: SGKRLCUYIXIAHR-QPCPLXOUSA-N
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Description

Doxycycline-d6 is a deuterated form of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is used in various scientific research applications due to its enhanced stability and unique properties. The deuterium atoms in this compound replace some of the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated doxycycline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxycycline-d6 involves the incorporation of deuterium atoms into the doxycycline molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.

    Chemical Synthesis: Deuterated precursors are used in the chemical synthesis of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials in the synthesis process. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Doxycycline-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives.

Scientific Research Applications

Doxycycline-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

    Biology: Employed in metabolic studies to understand the metabolic pathways and stability of doxycycline.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of doxycycline.

    Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.

Mechanism of Action

Doxycycline-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound may alter its binding affinity and stability, leading to differences in its mechanism of action compared to non-deuterated doxycycline.

Comparison with Similar Compounds

Similar Compounds

    Doxycycline: The non-deuterated form of doxycycline-d6.

    Minocycline: Another tetracycline antibiotic with similar properties.

    Tigecycline: A glycylcycline antibiotic with a broader spectrum of activity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetics. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug metabolism and action.

Properties

Molecular Formula

C22H24N2O8

Molecular Weight

450.5 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-[bis(trideuteriomethyl)amino]-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1/i2D3,3D3

InChI Key

SGKRLCUYIXIAHR-QPCPLXOUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Origin of Product

United States

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